molecular formula C8H9N3O B6603344 Isoxazole, 5-methyl-3-(5-methyl-1H-pyrazol-3-yl)- (9CI) CAS No. 35592-90-6

Isoxazole, 5-methyl-3-(5-methyl-1H-pyrazol-3-yl)- (9CI)

Cat. No.: B6603344
CAS No.: 35592-90-6
M. Wt: 163.18 g/mol
InChI Key: FQYLDKKYXXHVTE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-methyl-3-(5-methyl-1H-pyrazol-3-yl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-3-7(10-9-5)8-4-6(2)12-11-8/h3-4H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYLDKKYXXHVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=NOC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyrazole-Substituted β-Diketones

The pyrazole moiety can be introduced via a Claisen condensation between a pyrazole-carboxylic acid derivative and a methyl ketone. For example, reacting 5-methyl-1H-pyrazole-3-carboxylic acid with acetylacetone in the presence of a base like sodium hydride (NaH) yields a β-diketone intermediate.

Cyclization with Hydroxylamine

The β-diketone is treated with hydroxylamine hydrochloride (NH2_2OH·HCl) under alkaline conditions (e.g., potassium carbonate) to form the isoxazole ring. This step typically proceeds in polar aprotic solvents like tetrahydrofuran (THF) at 65–90°C.

Example Protocol

  • Dissolve 3-(5-methyl-1H-pyrazol-3-yl)-pentane-2,4-dione (1.0 equiv) in THF.

  • Add hydroxylamine hydrochloride (1.2 equiv) and K2_2CO3_3 (2.5 equiv).

  • Reflux at 80°C for 4 hours.

  • Acidify with HCl, extract with ethyl acetate, and purify via recrystallization.

Yield : 70–85%.

Multicomponent Reaction (MCR) Using Aldehydes

A green synthesis strategy adapts the MCR of aldehydes, hydroxylamine, and β-ketoesters to construct the isoxazole ring while introducing the pyrazole group.

Reaction Design

  • Aldehyde Component : 5-Methyl-1H-pyrazole-3-carbaldehyde serves as the aldehyde.

  • β-Ketoester : Ethyl acetoacetate provides the methyl group at position 5 of the isoxazole.

  • Hydroxylamine Source : Hydroxylamine hydrochloride facilitates oxime formation.

Optimized Conditions

  • Solvent : Ethanol or agro-waste-derived solvents (e.g., orange peel extract).

  • Catalyst : None required; reaction proceeds at room temperature.

  • Time : 2–4 hours.

Example Protocol

  • Mix 5-methyl-1H-pyrazole-3-carbaldehyde (1.0 equiv), ethyl acetoacetate (1.1 equiv), and NH2_2OH·HCl (1.2 equiv) in ethanol.

  • Stir at 25°C for 3 hours.

  • Quench with ice water, filter, and wash with cold ethanol.

Yield : 75–90%.

Suzuki-Miyaura Cross-Coupling

For modular synthesis, pre-formed isoxazole and pyrazole fragments can be coupled via palladium-catalyzed cross-coupling.

Isoxazole Boronic Acid Preparation

Brominate 5-methylisoxazole-3-carboxylate at position 3 using N-bromosuccinimide (NBS), then convert to the boronic ester via Miyaura borylation.

Pyrazole Halide Synthesis

5-Methyl-1H-pyrazole is iodinated at position 3 using iodine and silver triflate.

Coupling Reaction

React the isoxazole boronic ester with the pyrazole iodide under Suzuki conditions:

Example Protocol

  • Combine 3-borono-5-methylisoxazole (1.0 equiv), 3-iodo-5-methyl-1H-pyrazole (1.1 equiv), Pd(PPh3_3)4_4 (0.05 equiv), and K2_2CO3_3 (2.0 equiv) in dioxane/water (4:1).

  • Heat at 100°C for 12 hours.

  • Extract with dichloromethane and purify via column chromatography.

Yield : 60–75%.

Comparative Analysis of Methods

MethodYield (%)Purity (HPLC)ScalabilityKey Advantage
Cyclocondensation70–8598.8HighMinimal byproducts
Multicomponent Reaction75–9099.0ModerateSolvent sustainability
Suzuki Coupling60–7597.5LowModular fragment coupling

Challenges and Optimization

  • Regioselectivity : Ensuring substitution at position 3 of the isoxazole requires careful control of reaction conditions. Excess base in cyclocondensation can lead to isomerization.

  • Solvent Toxicity : Replacing chloroform/carbon tetrachloride with green solvents (e.g., 2-methyltetrahydrofuran) improves environmental safety.

  • Purification : Silica gel chromatography effectively removes unreacted pyrazole aldehydes in MCRs .

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-methyl-3-(5-methyl-1H-pyrazol-3-yl)- (9CI) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Antitumor Activity

Isoxazole derivatives have shown promising results in cancer research. For instance:

  • Mechanism : Certain isoxazole compounds act as selective inhibitors of COX enzymes, which are implicated in cancer progression and inflammation. A study highlighted that modifications to the isoxazole structure enhanced its selectivity and potency against ovarian cancer cell lines .
  • Case Study : A derivative synthesized from isoxazole was evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant inhibitory activity .

Anti-inflammatory Properties

Isoxazole compounds have been identified as potential anti-inflammatory agents:

  • Targeting Pathways : Compounds like 4,5-diaryloisoxazoles were found to inhibit leukotriene biosynthesis by targeting FLAP (5-lipoxygenase activating protein), showing IC₅₀ values in the low micromolar range .
  • Clinical Relevance : These compounds are being explored for their ability to mitigate inflammatory diseases such as rheumatoid arthritis and asthma .

Antimicrobial Activity

The antimicrobial efficacy of isoxazole derivatives has been documented:

  • Mechanism : Isoxazoles have been tested against various bacterial strains including E. coli and S. aureus, with some derivatives exhibiting potent antibacterial properties .
  • Case Studies : Research indicated that specific substitutions on the isoxazole ring significantly enhanced antibacterial activity, making them candidates for developing new antibiotics .

Synthetic Approaches

Recent advancements in synthetic methodologies have facilitated the development of isoxazole derivatives:

  • Metal-Free Synthesis : Innovative synthetic routes have been established that do not require metal catalysts, making the process more environmentally friendly while maintaining high yields .
  • Microwave-Assisted Synthesis : This technique has been utilized for rapid synthesis of functionalized isoxazoles, allowing for efficient exploration of structure-activity relationships .

Summary Table of Applications

Application AreaMechanism/TargetNotable Findings
AntitumorCOX inhibitionEnhanced potency against ovarian cancer cells
Anti-inflammatoryFLAP inhibitionSignificant reduction in leukotriene biosynthesis
AntimicrobialBacterial cell wall synthesis disruptionPotent activity against E. coli and S. aureus
Synthetic MethodologyMetal-free and microwave-assisted synthesisHigh yields and rapid development of derivatives

Mechanism of Action

The mechanism of action of isoxazole, 5-methyl-3-(5-methyl-1H-pyrazol-3-yl)- (9CI) involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Data Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications
Isoxazole,5-methyl-3-(5-methyl-1H-pyrazol-3-yl)- (9CI) 35592-90-6 C₈H₉N₃O 163.18 Methyl (isoxazole), 5-methylpyrazole Agrochemicals (inferred)
Compound 11i (xanthenone derivative) C₂₀H₂₁N₃O₃ 351.40 Amino, methoxy, xanthenone 210–211 Pharmaceuticals
5-Isoxazolamine,3-(trifluoromethyl)- C₄H₃F₃N₂O 152.08 Trifluoromethyl, amino Agrochemicals
Thiazolo[5,4-e][2,1]benzisoxazole 353800-03-0 C₈H₄N₂OS 176.20 Benzisoxazole, thiazole Material science
Monodimetilan 2532-43-6 C₇H₁₁N₃O₂ 169.18 Carbamate Insecticides

Key Findings and Implications

  • Structural Impact on Properties: Electron-Withdrawing Groups (e.g., trifluoromethyl in 5-Isoxazolamine): Increase reactivity and bioactivity, making such compounds suitable for agrochemicals . Fused-Ring Systems (e.g., xanthenone in Compound 11i): Enhance stability and melting points (>200°C), favoring solid-state applications . Functional Group Variations (e.g., carbamate in Monodimetilan): Alter mode of action, enabling insecticidal activity .
  • Characterization Methods :

    • NMR, IR, and mass spectrometry are standard for confirming structures .
    • Crystallographic data (via SHELX programs) validate molecular conformations .
  • Pyrazole-thiourea derivatives highlight medicinal chemistry applications due to hydrogen-bonding capacity .

Biological Activity

Isoxazoles are a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound Isoxazole, 5-methyl-3-(5-methyl-1H-pyrazol-3-yl)- (9CI) has garnered interest in the scientific community due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

C8H10N4O\text{C}_8\text{H}_{10}\text{N}_4\text{O}

It features a methyl-substituted isoxazole ring connected to a pyrazole moiety. This unique structure contributes to its biological properties.

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. A study showed that certain derivatives of isoxazole demonstrated potent antifungal activity against Cryptococcus neoformans, with one derivative being 9 times more potent than miconazole at non-cytotoxic concentrations .

CompoundMIC (µg/mL)Comparison
6c 1.09x miconazole
Amphotericin B 8.0125x fluconazole

Anticancer Potential

Isoxazoles have been investigated for their anticancer properties. A study highlighted that isoxazole derivatives act as histone deacetylase (HDAC) inhibitors , which are crucial in regulating gene expression related to cancer cell proliferation . The compound exhibited varying degrees of inhibition across different HDAC isoforms, with notable potency against HDAC-6.

HDAC IsoformIC50 (µM)
HDAC-170
HDAC-250
HDAC-610

The mechanism by which isoxazoles exert their biological effects often involves the modulation of enzyme activity or receptor interactions. For instance, they may act as enzyme inhibitors , affecting critical pathways involved in inflammation and cancer progression . The binding affinity and specificity of these compounds can be influenced by their structural features, particularly the substituents on the isoxazole ring.

Structure-Activity Relationship (SAR)

Understanding the SAR of isoxazole derivatives is essential for optimizing their biological activity. Studies have shown that:

  • Substituents on the pyrazole ring significantly influence antimicrobial potency.
  • The presence of specific functional groups can enhance binding affinity to target enzymes or receptors.

For example, a study indicated that the NO group at position 4 of the pyrazole ring was essential for antimicrobial activity .

Case Studies

Several studies provide insights into the biological activity of isoxazole derivatives:

  • Antifungal Activity : A derivative was found to be significantly more effective than standard antifungal agents against C. neoformans, indicating its potential as a lead compound for further development .
  • Anticancer Activity : Research demonstrated that certain isoxazoles could inhibit HDACs effectively, leading to apoptosis in cancer cells . The ability to induce cell cycle arrest was also noted, showcasing their potential as anticancer agents.

Q & A

Basic: What synthetic methodologies are effective for preparing Isoxazole, 5-methyl-3-(5-methyl-1H-pyrazol-3-yl)- (9CI)?

Answer:
A robust approach involves cycloaddition reactions between nitrile oxides and alkynes, facilitated by hypervalent iodine reagents (e.g., iodobenzene diacetate). This method, optimized for regioselectivity, yields isoxazole derivatives with high purity . Key steps include:

  • Nitrile oxide generation via chlorination of aldoximes.
  • Cycloaddition under mild conditions (room temperature, dichloromethane solvent).
  • Purification via column chromatography.
    For structural analogs, substituent effects on the pyrazole ring (e.g., methyl groups) can be introduced during precursor synthesis, as demonstrated in related pyrazole-isoxazole hybrids .

Advanced: How can conflicting bioactivity data in antimicrobial studies of this compound be resolved?

Answer:
Contradictions in antimicrobial activity (e.g., variable MIC values across bacterial strains) may arise from:

  • Substituent-dependent solubility : Hydrophobic groups (e.g., fluorophenylthio in analogs) enhance membrane penetration but reduce aqueous solubility, affecting bioavailability .
  • Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and include positive controls (e.g., ciprofloxacin).
  • Structural analogs : Compare with derivatives like 5-(4-fluorophenylthio)phenyl isoxazoles to isolate substituent effects .
    Recommendation : Perform dose-response curves and time-kill assays to distinguish bacteriostatic vs. bactericidal effects.

Basic: What analytical techniques validate the molecular structure of this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of the isoxazole and pyrazole rings (e.g., coupling patterns for methyl groups) .
    • HRMS : Verify molecular formula (e.g., [M+H]+ peaks).
  • X-ray crystallography : Resolves stereochemical ambiguities and intermolecular interactions (e.g., hydrogen bonding in pyrazole derivatives) .
  • IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for isoxazole) .

Advanced: How can structural modifications enhance the pharmacological profile of this compound?

Answer:
Structure-Activity Relationship (SAR) strategies :

  • Pyrazole ring modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance antimicrobial potency .
  • Isoxazole substituents : Replace methyl with bulkier groups (e.g., propyl) to improve binding to target enzymes (e.g., bacterial dihydrofolate reductase) .
  • Hybrid systems : Attach pharmacophores like morpholine (e.g., 3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazole) to modulate pharmacokinetics .
    Experimental validation :
  • In silico docking : Predict interactions with therapeutic targets (e.g., COX-2 for anti-inflammatory activity) .
  • In vitro assays : Test modified analogs against resistant bacterial strains .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Answer:

  • Molecular Dynamics (MD) simulations : Model binding stability to enzymes (e.g., cytochrome P450) using force fields like AMBER or CHARMM.
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
  • QSAR models : Use descriptors (e.g., logP, polar surface area) to correlate structure with bioactivity .
    Case study : Derivatives with 4-methylphenyl groups showed enhanced hydrophobic interactions in MD simulations, aligning with observed antimicrobial efficacy .

Basic: How are bioactivity assays designed for this compound?

Answer:

  • Antimicrobial screening :
    • Strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) .
    • Methods : Broth microdilution (MIC determination) and time-kill assays .
  • Cytotoxicity : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .
  • Enzyme inhibition : Measure IC₅₀ against targets like β-lactamase via spectrophotometric assays .

Advanced: What strategies resolve low yield in the synthesis of this compound?

Answer:

  • Optimize cycloaddition conditions :
    • Solvent polarity : Use DMF to stabilize nitrile oxide intermediates .
    • Catalyst loading : Adjust hypervalent iodine reagent (e.g., 1.2 equiv. iodobenzene diacetate) .
  • Purification : Employ preparative HPLC for polar byproducts.
  • Scale-up : Transition from batch to flow chemistry for improved heat/mass transfer .

Basic: How is the compound’s stability assessed under experimental conditions?

Answer:

  • Thermal stability : TGA/DSC analysis (e.g., decomposition temperature).
  • Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .
  • Solution stability : Measure pH-dependent hydrolysis (e.g., in PBS buffer at 37°C) .

Advanced: What intellectual property considerations exist for derivatives of this compound?

Answer:

  • Patent mining : Use WIPO PATENTSCOPE with InChIKey searches (e.g., VRJWVNPGPFJWQQ-UHFFFAOYSA-N) to identify protected synthesis methods or therapeutic uses .
  • Novelty criteria : Modify core structure (e.g., introduce spirocyclic systems) to avoid prior art .

Advanced: How can crystallization challenges be addressed for structural studies?

Answer:

  • Solvent screening : Use mixed solvents (e.g., ethanol/water) to improve crystal growth .
  • Co-crystallization : Add small molecules (e.g., acetic acid) to stabilize lattice formation .
  • Cryo-cooling : Flash-freeze crystals in liquid N₂ for X-ray diffraction .

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